N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide
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Overview
Description
Preparation Methods
Milveterol can be synthesized through various synthetic routes. One method involves the reaction of formamide with N-[5-[(1R)-1-hydroxy-2-[[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]-2-(phenylmethoxy)phenyl]-. This reaction is carried out under specific conditions to yield Milveterol . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Milveterol undergoes several types of chemical reactions, including:
Oxidation: Milveterol can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in Milveterol.
Substitution: Substitution reactions can occur at different positions on the Milveterol molecule, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Milveterol exerts its effects by binding to and activating β2-adrenergic receptors in the respiratory tract. This activation leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. The molecular targets of Milveterol include the β2-adrenergic receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a signaling cascade that ultimately leads to the relaxation of airway smooth muscle .
Comparison with Similar Compounds
Milveterol is compared with other long-acting β2-adrenergic receptor agonists, such as:
Indacaterol: Indacaterol has a 24-hour duration of action but requires twice-daily administration.
Salmeterol: Salmeterol also requires twice-daily administration and has a shorter duration of action compared to Milveterol.
Formoterol: Formoterol is another long-acting β2-adrenergic receptor agonist with a shorter duration of action than Milveterol.
Milveterol’s uniqueness lies in its once-daily administration and prolonged bronchodilation, making it a promising candidate for improving patient adherence to therapy .
Biological Activity
N-[2-Hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide (commonly referred to as the compound) is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's chemical formula is C20H26N2O4, characterized by multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and an amine moiety suggests potential interactions with various biological targets, including receptors and enzymes.
Research indicates that the compound may act as an adrenergic receptor agonist , particularly at alpha-1 adrenoceptors. It has been shown to release intracellular calcium, which is critical for various physiological processes, including muscle contraction and neurotransmitter release. For instance, one study reported an EC50 value of 25 nM at alpha-1 adrenoceptors in isolated perfused rabbit ear arteries, highlighting its potency in activating these receptors .
Biological Activity
The biological activity of the compound can be summarized through various studies that have assessed its effects on cardiovascular and neurological systems:
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Cardiovascular Effects :
- In isolated rat heart models, derivatives of similar compounds have demonstrated significant impacts on perfusion pressure and coronary resistance. These studies indicate that compounds with structural similarities can modulate vascular tone and cardiac function .
- A specific study showed that related sulfonamide derivatives could decrease perfusion pressure in a time-dependent manner, suggesting potential applications in managing hypertension .
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Neurotransmission Modulation :
- The compound's interaction with adrenergic receptors implies a role in modulating neurotransmission. Its selectivity for alpha-1 over alpha-2 receptors (with a selectivity ratio exceeding 48) suggests a potential therapeutic application in conditions where enhanced adrenergic signaling is beneficial .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Hypertension Management : One study demonstrated that a related compound significantly reduced blood pressure in hypertensive rat models, providing evidence for its potential use in treating hypertension .
- Neuropathic Pain : Another investigation into similar compounds revealed analgesic properties through modulation of adrenergic pathways, suggesting that the compound could also have applications in pain management.
Research Findings Summary
The following table summarizes key findings from research studies on the biological activity of the compound and its analogs:
Properties
Molecular Formula |
C25H29N3O4 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C25H29N3O4/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29) |
InChI Key |
BMKINZUHKYLSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O |
Origin of Product |
United States |
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